3,5-dimethylcyclohexylamine chemical properties and structure
3,5-dimethylcyclohexylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylcyclohexylamine is a substituted cycloaliphatic amine that serves as a versatile chemical intermediate and building block in organic synthesis. Its unique structural features, including the presence of a cyclohexane ring and methyl group substituents, impart specific stereochemical and reactivity characteristics that are of significant interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and applications of 3,5-dimethylcyclohexylamine, with a focus on providing actionable insights for laboratory and development settings.
Molecular Structure and Stereochemistry
The molecular structure of 3,5-dimethylcyclohexylamine consists of a cyclohexane ring substituted with an amino group at the C1 position and two methyl groups at the C3 and C5 positions. This substitution pattern gives rise to stereoisomerism, a critical consideration for its application in stereospecific synthesis, particularly in drug development.
Cis/Trans Isomerism
The relative orientation of the three substituents on the cyclohexane ring results in multiple diastereomers. The most common isomers are the cis and trans forms, which refer to the spatial relationship between the substituents relative to the plane of the ring.
Conformational Analysis
The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. The stability of the different stereoisomers of 3,5-dimethylcyclohexylamine is largely dictated by the steric interactions of the substituents in these chair conformations. Substituents in the equatorial position are generally more stable than in the axial position due to reduced 1,3-diaxial interactions.[1][2]
For 1,3-disubstituted cyclohexanes, the cis isomer can exist in a diequatorial conformation, which is highly stable.[3] Conversely, the trans isomer must have one substituent in an axial position and one in an equatorial position.[3] In the case of cis-3,5-dimethylcyclohexylamine, the most stable conformation will have the amino group and both methyl groups in equatorial positions to minimize steric hindrance.
Caption: Chair conformations of cis- and trans-3,5-dimethylcyclohexylamine isomers.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3,5-dimethylcyclohexylamine is essential for its handling, characterization, and application in synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C8H17N | PubChem[4] |
| Molecular Weight | 127.23 g/mol | PubChem[4] |
| Boiling Point | 158-160 °C | Amine Catalysts[5] |
| Density | 0.849 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 39 °C (102.2 °F) | Sigma-Aldrich |
| Appearance | Colorless to light yellow liquid | Amine Catalysts[5] |
Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and purity assessment of 3,5-dimethylcyclohexylamine. While a comprehensive spectral analysis would depend on the specific isomer, representative data for related structures can provide valuable guidance.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons between approximately 1.0 and 3.0 ppm. The protons on the carbon bearing the amino group would likely appear as a multiplet further downfield. The methyl groups would present as doublets or singlets depending on the isomer, typically in the upfield region.
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¹³C NMR: The carbon NMR spectrum for cyclohexylamine shows peaks around 26, 27, 33, and 53 ppm.[6][7] For N,N-dimethylcyclohexylamine, signals are observed around 26, 31, 41, and 61 ppm. The introduction of methyl groups at the 3 and 5 positions would lead to additional signals and shifts in the existing peaks, which can be predicted using additive rules or confirmed by experimental data.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed just below 3000 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (127.23 g/mol ). Fragmentation patterns would be consistent with the loss of alkyl and amino fragments.
Synthesis and Manufacturing
3,5-Dimethylcyclohexylamine is typically synthesized via the catalytic hydrogenation of 3,5-dimethylaniline (3,5-xylidine). This process involves the reduction of the aromatic ring to a cyclohexane ring while retaining the amino group.
Caption: General workflow for the synthesis of 3,5-dimethylcyclohexylamine.
Detailed Experimental Protocol: Catalytic Hydrogenation of 3,5-Dimethylaniline
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
Objective: To synthesize 3,5-dimethylcyclohexylamine via the catalytic hydrogenation of 3,5-dimethylaniline.
Materials:
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3,5-Dimethylaniline
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Rhodium-on-alumina catalyst (or a suitable alternative like Ruthenium)
-
Isopropanol (solvent)
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High-pressure autoclave/hydrogenator
-
Hydrogen gas source
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reactor Charging: In a high-pressure autoclave, charge 3,5-dimethylaniline and isopropanol. The solvent is used to facilitate mixing and heat transfer.
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Catalyst Addition: Add the rhodium-on-alumina catalyst. The catalyst loading is typically a small percentage of the substrate weight. The choice of a noble metal catalyst is crucial for the efficient reduction of the aromatic ring.[8][9]
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the target temperature (e.g., 100-150 °C). Maintain vigorous stirring to ensure efficient gas-liquid mass transfer. The reaction is monitored by the uptake of hydrogen.
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Reaction Completion and Workup: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. This step is critical as residual catalyst can interfere with downstream processes.
-
Solvent Evaporation: Remove the isopropanol solvent from the filtrate using a rotary evaporator.
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Purification: The crude 3,5-dimethylcyclohexylamine is then purified by fractional distillation under reduced pressure to yield the final product. The purity should be confirmed by spectroscopic methods (NMR, GC-MS).
Chemical Reactivity and Applications
The chemical reactivity of 3,5-dimethylcyclohexylamine is primarily dictated by the nucleophilic primary amine group. It undergoes typical amine reactions such as acylation, alkylation, and salt formation.
Applications in Drug Development
As a chiral building block, 3,5-dimethylcyclohexylamine and its derivatives are valuable in the synthesis of complex molecular scaffolds for pharmaceuticals. The stereochemistry of the amine can be used to control the three-dimensional structure of a target molecule, which is often critical for its biological activity.
Use as a Curing Agent and Catalyst
While the search results primarily focus on N,N-dimethylcyclohexylamine as a catalyst for polyurethane foams and an epoxy resin curing agent,[5] it is plausible that 3,5-dimethylcyclohexylamine could find applications in similar areas, particularly where a primary amine functionality is desired for cross-linking reactions.
Caption: Illustrative pathway for the use of 3,5-dimethylcyclohexylamine in chiral synthesis.
Safety and Toxicology
3,5-Dimethylcyclohexylamine is classified as a hazardous substance. It is a flammable liquid and vapor.[4] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[4]
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Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Keep away from open flames, hot surfaces, and sources of ignition.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives area away from strong oxidizing agents and strong acids.[10][11]
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical assistance.[11]
Conclusion
3,5-Dimethylcyclohexylamine is a chemical compound with significant potential, particularly as a stereochemically rich building block for the pharmaceutical industry. Its synthesis from readily available 3,5-dimethylaniline provides a direct route to this valuable intermediate. A comprehensive understanding of its conformational analysis, spectroscopic properties, and safe handling procedures is paramount for its effective and responsible use in research and development.
References
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- Aldrich 290629 - • SAFETY DATA SHEET. (2025, November 6).
- bmse000451 Cyclohexylamine at BMRB.
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 10).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, June 12).
- ICSC 1444 - N,N-DIMETHYLCYCLOHEXYLAMINE - INCHEM.
- dimethylcyclohexylamine/dmcha - Amine Catalysts. (2023, November 9).
- Cyclohexylamine(108-91-8) 13C NMR spectrum - ChemicalBook.
- 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem.
- DIMETHYLCYCLOHEXYLAMINE (DMCHA) - Ataman Kimya.
- N,N-Dimethylcyclohexylamine 99 98-94-2.
- US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine) - Google Patents.
- EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents.
- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing.
- Stereoisomers.
- 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 24).
- CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti - St. Paul's Cathedral Mission College.
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